![molecular formula C18H19ClN6O2S B6542679 1-(2-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1040641-79-9](/img/structure/B6542679.png)
1-(2-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Description
1-(2-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a useful research compound. Its molecular formula is C18H19ClN6O2S and its molecular weight is 418.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.0978727 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a novel synthetic molecule with potential pharmacological applications. Its complex structure suggests various biological activities, particularly in the context of neurological and psychiatric disorders. This article explores the biological activity of this compound, drawing on diverse research findings and data.
Molecular Details
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉ClN₆O₂S
- Molecular Weight : 418.9 g/mol
Pharmacological Potential
Research indicates that compounds with similar structural characteristics have demonstrated a range of biological activities, including:
- Anticonvulsant Activity : Compounds with triazole and piperazine moieties have shown efficacy in seizure models, suggesting potential use in epilepsy treatment .
- Neuroprotective Effects : The presence of the triazolo-pyridazine structure may confer neuroprotective properties, as seen in related compounds that inhibit neuroinflammation and oxidative stress .
- Antidepressant Properties : Some derivatives exhibit serotonin receptor modulation, indicating potential antidepressant effects.
Anticonvulsant Activity
A study evaluating various triazole derivatives found that compounds with similar structures to our compound exhibited significant anticonvulsant activity in the maximal electroshock (MES) test. For instance, a related compound showed an ED50 value of 50.8 mg/kg, indicating strong anticonvulsant properties while maintaining a favorable safety profile .
Neuroprotective Studies
In vitro studies have shown that compounds containing triazole rings can protect neuronal cells from apoptosis induced by excitotoxicity. This suggests that our compound might also possess neuroprotective qualities through similar mechanisms .
Comparative Biological Activity Table
Compound Name | Structure Type | Biological Activity | ED50 (mg/kg) | Reference |
---|---|---|---|---|
Compound A | Triazole | Anticonvulsant | 50.8 | |
Compound B | Benzothiazole | Neuroprotective | 54.8 | |
Compound C | Piperazine | Antidepressant | N/A |
The proposed mechanism of action for the biological activity of This compound may involve:
- Inhibition of GABA Reuptake : Similar compounds have been shown to enhance GABAergic transmission, which is crucial for seizure control.
- Modulation of Ion Channels : The interaction with voltage-gated sodium channels may contribute to its anticonvulsant effects.
Properties
IUPAC Name |
6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c19-14-3-1-2-4-15(14)28(26,27)24-11-9-23(10-12-24)17-8-7-16-20-21-18(13-5-6-13)25(16)22-17/h1-4,7-8,13H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIRJTCBZIEWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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